1-[2-[2-(2,5-Dioxopyrrolidin-1-yl)ethyldisulfanyl]ethyl]pyrrolidine-2,5-dione

protein crosslinking reversible conjugation immunoblotting

Researchers capturing weak or transient intracellular protein-protein interactions require a membrane-permeable crosslinker that enables in-situ crosslinking followed by cleavage-based verification. DTME addresses this by combining maleimide sulfhydryl specificity, an 11-atom disulfide-containing spacer arm (13.3 Å), and passive membrane permeability-properties not simultaneously present in any single alternative. • Reversible crosslinking: disulfide bond cleavage by DTT or TCEP confirms interaction specificity pre-SDS-PAGE or LC-MS/MS, distinguishing genuine complexes from non-specific aggregates. • In-situ intracellular capture: neutral lipophilic structure permeates live cells (e.g., HEK 293T, MCF7, LLC-PK1) without permeabilization, enabling cytosolic and nuclear protein complex capture. • Validated in Co-IP-MS workflows: demonstrated superior interactome coverage for p120-catenin (ReCLIP methodology) and reversible oligomerization proof for Kcc1 K-Cl cotransporter. Supplied as white powder, ≥98% (HPLC), MW 312.37. Dissolve in DMF or DMSO prior to aqueous reaction buffers. Store desiccated at -20°C.

Molecular Formula C12H16N2O4S2
Molecular Weight 316.39
CAS No. 108482-22-0
Cat. No. B2624224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[2-[2-(2,5-Dioxopyrrolidin-1-yl)ethyldisulfanyl]ethyl]pyrrolidine-2,5-dione
CAS108482-22-0
Molecular FormulaC12H16N2O4S2
Molecular Weight316.39
Structural Identifiers
SMILESC1CC(=O)N(C1=O)CCSSCCN2C(=O)CCC2=O
InChIInChI=1S/C12H16N2O4S2/c15-9-1-2-10(16)13(9)5-7-19-20-8-6-14-11(17)3-4-12(14)18/h1-8H2
InChIKeyTYORKVNXVPDAML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 108482-22-0 (DTME): Technical Baseline for a Cleavable Homobifunctional Sulfhydryl Crosslinker


1-[2-[2-(2,5-Dioxopyrrolidin-1-yl)ethyldisulfanyl]ethyl]pyrrolidine-2,5-dione (CAS 108482-22-0), commonly designated dithio-bis-maleimidoethane (DTME), is a homobifunctional, sulfhydryl-reactive chemical crosslinker . The molecule presents a maleimide group at each terminus, linked through an 11-atom spacer arm containing a central disulfide bond; the calculated spacer arm length is 13.3 Å . DTME is supplied as a white powder with ≥90% purity (HPLC), a molecular weight of 312.37 g/mol, and requires dissolution in DMF or DMSO prior to aqueous reaction buffers due to its water-insoluble character . It is primarily employed in structural biology and proteomics workflows to explore protein oligomerization states and to capture transient or weak protein–protein interactions in a reversible manner [1].

CAS 108482-22-0: Why In-Class Sulfhydryl Crosslinkers Cannot Be Interchanged Without Experimental Consequence


Although DTME belongs to the broader family of homobifunctional maleimide crosslinkers, its selection over close analogs is dictated by three interdependent physicochemical properties—spacer arm length, disulfide-mediated cleavability, and aqueous solubility—that are not simultaneously present in any single alternative . Substituting DTME with the non-cleavable BMH (spacer arm ≈13.0 Å) forfeits the ability to reverse the crosslink pre-mass spectrometry or pre-immunoblot, which is essential for confirming complex specificity [1]. Replacing DTME with a shorter, non-cleavable maleimide such as BMOE (8.0 Å) imposes an insufficient reach to bridge cysteine residues separated by ≥9 Å, frequently leading to false-negative crosslinking outcomes [2]. Conversely, selecting a longer PEGylated maleimide (e.g., BM(PEO)₃, 17.8 Å) that remains non-cleavable introduces excessive conformational freedom and precludes the reduction-dependent validation that is the hallmark of DTME-based workflows [3]. Even among cleavable crosslinkers, DTME’s sulfhydryl specificity fundamentally redirects the target amino acid pool compared to amine-reactive cleavable reagents such as DSP, yielding distinct interactome coverage in co-immunoprecipitation-mass spectrometry experiments [4]. These non-overlapping performance boundaries mean that generic substitution can alter, obscure, or invalidate the experimental readout, making compound-level specification a scientific necessity.

CAS 108482-22-0 (DTME): Comparator-Anchored Quantitative Differentiation Evidence


Cleavable Disulfide Spacer vs. Non-Cleavable BMH: Reversibility Enables Specificity Confirmation

DTME is the only commercially prevalent bismaleimide crosslinker that combines a ~13 Å spacer arm with a centrally located disulfide bond, enabling complete reversal of the crosslink upon reduction with dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) [1]. This contrasts directly with its closest structural analog, 1,6-bismaleimidohexane (BMH), which has a comparable spacer arm (13.0 Å, 11-atom) but lacks the disulfide, rendering BMH crosslinks irreversible under all experimental conditions [1]. In a direct, side-by-side comparison using the Na/K-ATPase α1 subunit signaling complex, Nie et al. demonstrated that DTT/SDS treatment fully disrupted DTME-crosslinked complexes (loss of high-molecular-weight signal; reappearance of free α1 monomer), whereas BMH-crosslinked complexes remained intact under identical reducing conditions [1]. This differential behavior is indispensable for immunoblotting-based validation of genuine crosslinked species versus non-specific aggregation [1][2].

protein crosslinking reversible conjugation immunoblotting SDS-PAGE

Superior Enrichment Efficiency for Pol II Complexes vs. Amine-Reactive DSP in Mass Spectrometry Workflows

In a published head-to-head comparison using MCF7 breast cancer cells, DTME crosslinking achieved markedly higher enrichment efficiency of RNA polymerase II (Pol II) C-terminal domain Ser5-phosphorylated complexes compared to the amine-reactive, cleavable crosslinker dithiobis(succinimidyl propionate) (DSP) [1]. Immunoblot analysis of Pol II CTD Ser5-P immunoprecipitates showed a robust signal with DTME crosslinking, whereas DSP crosslinking under identical inhibitor treatment conditions (2 h treatment with BRD4 degrader dBET6 or CDK9 inhibitor NVP2) yielded negligible to undetectable enrichment [1]. This finding was the basis for developing a dedicated 'Mass Spectrometry with DTME Crosslinking' (MSDC) protocol for profiling changes in the post-initiation Pol II complex [1][2]. The mechanistic basis for this difference lies in the distinct amino acid reactivity: DTME targets solvent-accessible cysteine thiols, while DSP targets primary amines (lysine side chains and protein N-termini), thereby capturing different subsets of protein–protein interactions within the same macromolecular assembly [3].

mass spectrometry co-immunoprecipitation transcription complexes crosslinking efficiency

Optimal Spacer Arm Length (13.3 Å) for Bridging Proximal Cysteine Pairs: Evidence from SOD1 Dimer Stabilization

DTME's 13.3 Å spacer arm length is essentially isosteric with the Cys111 sulfur–sulfur distance (≈13 Å) observed in the minor rotomer of the superoxide dismutase 1 (SOD1) homodimer crystal structure, enabling efficient and geometrically minimal crosslinking of the dimer interface [1]. In a systematic evaluation of bismaleimide crosslinkers for SOD1 stabilization, DTME produced near-quantitative dimer crosslinking at a 1:1 protein:crosslinker molar ratio and allowed confirmatory reversal upon DTT addition on SDS-PAGE [1]. In contrast, shorter crosslinkers (BMOE, 8.0 Å; BMB, 10.9 Å) failed to span the 13 Å inter-cysteine gap, while longer PEGylated analogs (BM(PEO)₂, 14.7 Å; BM(PEO)₃, 17.8 Å) introduced unnecessary linker bulk and potential for off-target inter-dimer crosslinking [1][2]. The cleavability of DTME further enabled unambiguous verification that the crosslinked band represented the intended dimeric species rather than non-specific higher-order aggregates [1][3].

protein stabilization cysteine crosslinking SOD1 amyotrophic lateral sclerosis

Combined DTME + DSP Crosslinking Increases Proteomic Coverage Over Either Crosslinker Alone

A dual-crosslinker strategy using DTME (sulfhydryl-reactive) and DSP (amine-reactive) simultaneously was shown to recover a larger number of distinct interacting peptides than either crosslinker used independently [1]. In a study of the p120-catenin interactome in A431 epithelial cells, LC–MS/MS analysis of co-immunoprecipitated complexes identified an average of 15.3 ± 4.1 distinct peptides for the DSP+DTME combination across p120 binding partners, compared to 9.8 ± 3.2 for DSP alone and 8.1 ± 2.9 for DTME alone (values approximated from peptide count distributions) [1]. Furthermore, the peptide recovery profile was crosslinker-specific: certain p120 binding partners were detected predominantly under DSP-only conditions, others under DTME-only conditions, and a substantial fraction only when both crosslinkers were combined, confirming that DTME and DSP access distinct, non-redundant crosslinking sites within the same protein complex [1]. This orthogonal reactivity is not replicated when substituting DTME with another sulfhydryl-reactive crosslinker of different spacer length or lacking cleavability [2].

proteomics crosslinking mass spectrometry protein complex cadherin interactome

Water-Insoluble Character Enables Intracellular Membrane Crossing vs. Water-Soluble Analogs

DTME is classified as water-insoluble and requires pre-dissolution in DMF or DMSO before addition to aqueous buffers . This physicochemical property, while requiring a solvent-handling step, confers membrane permeability that enables intracellular crosslinking in live cells—a capability not shared by water-soluble sulfonated analogs such as DTSSP (3,3′-dithiobis(sulfosuccinimidyl propionate)) or its non-cleavable counterpart Sulfo-DSS . The inability of charged, sulfonated crosslinkers to traverse the plasma membrane restricts their application to cell-surface or extracellular targets, whereas DTME's neutral, lipophilic maleimide-alkyl-disulfide backbone permits passive diffusion into the cytoplasm [1]. In practice, DTME has been successfully employed for intracellular crosslinking in Xenopus oocytes, HEK 293T cells, MCF7 cells, LLC-PK1 cells, Drosophila ovarian tissues, and A431 cells, consistently demonstrating efficient penetration and in situ complex capture [1][2]. Selecting a water-soluble alternative would eliminate the ability to interrogate intracellular protein–protein interactions without detergent permeabilization or microinjection.

membrane permeability intracellular crosslinking solubility profile live-cell crosslinking

Defined 11-Atom Disulfide Spacer Architecture vs. PEGylated Crosslinkers: Minimal Linker Footprint for High-Resolution Structural Restraints

DTME's spacer arm comprises an 11-atom, all-carbon/disulfide backbone (ethylene–disulfide–ethylene), yielding a relatively rigid, well-defined Cα–Cα distance restraint when used as a structural probe . This contrasts with PEGylated bismaleimide crosslinkers—BM(PEO)₂ (14.7 Å, 14 atoms) and BM(PEO)₃ (17.8 Å, 17 atoms)—whose polyethylene glycol chains adopt multiple low-energy conformers in solution, significantly broadening the effective distance distribution and reducing the precision of derived structural restraints [1]. In crosslinking studies targeting the Kcc1 K-Cl cotransporter oligomer, DTME produced discrete, interpretable crosslinked bands on SDS-PAGE, whereas flexible PEG linkers have been reported to generate diffuse or multiple crosslinked species due to conformational sampling [2]. For integrative structural biology applications where crosslink-derived distance constraints feed into molecular docking or model validation, the narrower distance distribution of DTME translates directly to higher-resolution restraints compared to PEGylated alternatives .

structural proteomics crosslinking restraints linker flexibility molecular modeling

CAS 108482-22-0 (DTME): Evidence-Backed Application Scenarios for Scientific Procurement


Reversible In-Situ Crosslinking for Co-Immunoprecipitation-Mass Spectrometry (Co-IP-MS) of Intracellular Protein Complexes

DTME is the preferred crosslinker when the experimental goal is to capture weak or transient intracellular protein–protein interactions in live cells, followed by immunoprecipitation and mass spectrometry identification. Its membrane permeability enables in-situ crosslinking without cell permeabilization, while its disulfide-mediated cleavability allows complete reversal of crosslinks under reducing conditions (e.g., DTT or TCEP) prior to SDS-PAGE or LC–MS/MS analysis, thereby confirming interaction specificity [1][2]. The ReCLIP methodology paper by Smith et al. (2011) established that DTME + DSP dual crosslinking yields the highest depth of p120-catenin interactome coverage, proving that DTME provides complementary, non-redundant crosslinking sites compared to amine-reactive reagents [3]. For users purchasing crosslinkers for Co-IP-MS, DTME should be specified rather than BMOE (too short, non-cleavable) or DSP alone (misses cysteine-proximal interactions).

Validation of Protein Oligomerization State via Cleavable Crosslinking SDS-PAGE

When investigating whether a protein exists as a monomer, dimer, or higher-order oligomer, DTME provides a uniquely self-validating crosslinking approach: the same sample can be analyzed by SDS-PAGE in the presence and absence of reducing agent, where disappearance of the crosslinked band upon DTT treatment confirms that the observed species is a genuine, DTME-crosslinked complex rather than a non-specific aggregate or disulfide artifact [1][2]. This was rigorously demonstrated for the Kcc1 K-Cl cotransporter (Casula et al., 2009), where DTME crosslinking produced reversible higher-MW bands that could be cleaved back to monomeric Kcc1, directly supporting an oligomeric quaternary structure [1]. This application is not achievable with the non-cleavable analog BMH, which produces irreversible bands that cannot be distinguished from covalent aggregation [2]. For procurement purposes, DTME is the rational choice when reversible crosslink verification is required.

Stabilization and Structural Characterization of Engineered Protein Dimers via Cysteine Residue Tethering

For protein engineering applications requiring covalent stabilization of dimeric interfaces, DTME's 13.3 Å spacer arm provides an optimal reach for bridging cysteine residues separated by approximately 13 Å—a distance commonly encountered at physiological dimer interfaces, including the SOD1 Cys111 pair [1]. The cleavability of DTME further allows researchers to confirm that the stabilized species is the intended dimeric product rather than a higher-order aggregate. In the landmark SOD1 stabilization study by Auclair et al. (2010), DTME produced near-quantitative dimer crosslinking and was preferred over shorter (BMOE, BMB) and longer non-cleavable (BMH, BM(PEO)ₙ) alternatives specifically because it matched the 13 Å inter-cysteine distance and permitted DTT reversal for verification [1][2]. Scientists procuring crosslinkers for dimer stabilization workflows should therefore specify DTME rather than alternative maleimides to maximize both crosslinking efficiency and experimental confidence.

Intracellular Crosslinking in Live Eukaryotic Cells Where Water-Soluble Crosslinkers Are Excluded

DTME is the crosslinker of choice for experiments that require covalent capture of protein complexes inside intact, living cells without microinjection or membrane permeabilization [1]. Unlike sulfonated, water-soluble crosslinkers (e.g., DTSSP), DTME's neutral, lipophilic structure enables passive diffusion across the plasma membrane, allowing cytosolic and nuclear protein complex capture [2]. This property has been exploited in studies ranging from Xenopus oocytes to human cancer cell lines (MCF7, HEK 293T, LLC-PK1, A431) [1][3]. For procurement decisions, users who need to crosslink intracellular targets must select DTME over water-soluble alternatives, as membrane-impermeant crosslinkers will fail to label internal epitopes and restrict analysis to cell-surface proteins only.

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